Dansylamide

Description

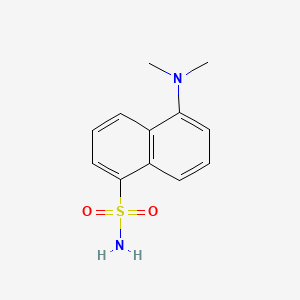

Structure

3D Structure

Properties

IUPAC Name |

5-(dimethylamino)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNBFJJKZPTRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162306 | |

| Record name | Dansylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431-39-6 | |

| Record name | Dansylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Dimethylaminonaphthalene-1-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001431396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dansylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(dimethylamino)naphthalene-1-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DANSYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUZ5S5875E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Fluorescent Properties of Dansylamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dansylamide, a derivative of 5-(dimethylamino)naphthalene-1-sulfonamide, is a widely utilized fluorescent probe in biochemical and biophysical research. Its fluorescence characteristics are exquisitely sensitive to the local microenvironment, making it a powerful tool for investigating molecular interactions, protein conformational changes, and enzymatic activity. This technical guide provides a comprehensive overview of the core fluorescent properties of this compound, including its excitation and emission spectra, quantum yield, and fluorescence lifetime. Detailed experimental protocols for the characterization of these properties are presented, alongside workflows for its application in protein labeling, enzyme assays, and Förster Resonance Energy Transfer (FRET).

Core Fluorescent Properties of this compound

The fluorescence of this compound originates from the electronically excited state of the dansyl chromophore. Key properties that define its utility as a fluorescent probe include its absorption and emission spectra, the efficiency of fluorescence (quantum yield), and the duration of the excited state (fluorescence lifetime).

Excitation and Emission Spectra

This compound typically exhibits a broad absorption spectrum with a maximum in the ultraviolet region, generally around 330-350 nm.[1] Upon excitation, it emits fluorescence in the blue-green region of the visible spectrum. A key characteristic of the dansyl fluorophore is its large Stokes shift, the difference between the excitation and emission maxima, which is beneficial for minimizing self-absorption and improving signal-to-noise in fluorescence measurements.

The emission spectrum of this compound is highly sensitive to the polarity of its solvent environment, a phenomenon known as solvatochromism. In non-polar solvents, the emission maximum is typically observed at shorter wavelengths (around 450-480 nm), while in polar solvents, a significant red-shift to longer wavelengths (up to 580 nm) occurs. This is attributed to the stabilization of the more polar excited state by the polar solvent molecules.

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for sensitive detection. The quantum yield of this compound is highly dependent on the solvent environment, generally increasing in less polar solvents. For instance, the related compound Dansyl glycine shows a quantum yield ranging from 0.07 in water to 0.66 in dioxane.[2]

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. For dansyl-protein conjugates, lifetimes are typically in the range of 10-20 nanoseconds.[3] Similar to quantum yield, the fluorescence lifetime of this compound is influenced by the solvent polarity, often decreasing in more polar solvents due to increased non-radiative decay pathways.

Quantitative Data on Fluorescent Properties

Table 1: Effect of Solvent Polarity on the Fluorescent Properties of Dansyl Glycine

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem, nm) | Quantum Yield (ΦF) |

| Dioxane | 2.2 | ~470 | 0.66[2] |

| Chloroform | 4.8 | ~490 | - |

| Ethyl Acetate | 6.0 | ~500 | - |

| Tetrahydrofuran | 7.6 | ~510 | - |

| Dichloromethane | 8.9 | ~515 | - |

| Ethanol | 24.6 | ~520 | - |

| Acetonitrile | 37.5 | ~530 | - |

| Water | 80.1 | ~580 | 0.07[2] |

Data for emission maxima are approximate and illustrate the general trend of red-shifting with increasing solvent polarity. Specific values should be determined experimentally.

Table 2: Expected Effect of pH on this compound Fluorescence

| pH Condition | Predominant Species | Expected Fluorescence Intensity |

| Acidic (pH < 4) | Protonated dimethylamino group | Quenched/Low |

| Neutral (pH ~ 7) | Neutral | Moderate |

| Basic (pH > 9) | Deprotonated sulfonamide group | High/Altered |

The fluorescence of dansyl derivatives is known to be pH-sensitive. At acidic pH, protonation of the dimethylamino group can lead to fluorescence quenching. In alkaline conditions, deprotonation of the sulfonamide group can alter the emission properties. A detailed pH titration is recommended to characterize the specific response.

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Comparative Method)

This protocol describes the determination of the fluorescence quantum yield of this compound by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Materials:

-

This compound

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

-

Spectroscopic grade solvents

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of this compound and the quantum yield standard in the desired solvent(s).

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence Emission: Record the fluorescence emission spectrum for each solution using the fluorometer. The excitation wavelength and all instrument parameters (e.g., slit widths) should be kept constant for all measurements.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate Quantum Yield: The quantum yield of this compound (ΦF,S) is calculated using the following equation:

ΦF,S = ΦF,R × (mS / mR) × (ηS2 / ηR2)

Where:

-

ΦF,R is the quantum yield of the reference standard.

-

mS and mR are the slopes of the linear fits for the sample and reference, respectively.

-

ηS and ηR are the refractive indices of the sample and reference solvents, respectively.

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

This protocol outlines the measurement of the fluorescence lifetime of this compound using the TCSPC technique.

Materials:

-

This compound solution

-

TCSPC spectrometer system, including:

-

Pulsed light source (e.g., picosecond laser diode)

-

Sample chamber

-

Monochromator or emission filter

-

Single-photon detector (e.g., photomultiplier tube)

-

TCSPC electronics

-

Procedure:

-

Instrument Setup:

-

Set the excitation wavelength of the pulsed light source.

-

Select the emission wavelength using the monochromator or filter.

-

Adjust the timing electronics to an appropriate time range for the expected lifetime.

-

-

Instrument Response Function (IRF) Measurement: Record the IRF by measuring the light scatter from a colloidal suspension (e.g., dilute Ludox) at the excitation wavelength.

-

Sample Measurement: Replace the scattering solution with the this compound solution and acquire the fluorescence decay data.

-

Data Analysis:

-

The acquired fluorescence decay data is fitted to a multi-exponential decay model using deconvolution software.

-

The software uses the measured IRF to deconvolute the instrument's response from the true fluorescence decay.

-

The fitting process yields the fluorescence lifetime(s) (τ) and their relative contributions.

-

Applications and Experimental Workflows

Protein Labeling

This compound can be covalently attached to proteins, typically at nucleophilic residues such as lysine or cysteine, to serve as a fluorescent reporter of the protein's local environment.

Enzyme Assays

The change in fluorescence of a this compound-labeled substrate or enzyme upon enzymatic reaction can be used to monitor enzyme activity and screen for inhibitors.

Förster Resonance Energy Transfer (FRET)

This compound can serve as a FRET donor when paired with a suitable acceptor fluorophore. FRET is a powerful technique for measuring distances on a molecular scale (1-10 nm) and detecting conformational changes.

Conclusion

This compound remains a valuable and versatile fluorescent probe for a wide range of applications in biological and pharmaceutical research. Its environmental sensitivity provides a powerful handle for probing molecular interactions and dynamics. While this guide provides a foundational understanding of its fluorescent properties and applications, researchers are encouraged to perform detailed characterizations under their specific experimental conditions to fully leverage the quantitative power of this probe. The provided protocols and workflows serve as a starting point for the design and implementation of robust fluorescence-based assays.

References

The Solvatochromic Dance of Dansylamide: A Technical Guide to its Excitation and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating photophysical behavior of Dansylamide, a fluorescent probe renowned for its sensitivity to the local environment. A comprehensive understanding of its excitation and emission characteristics in various solvents is crucial for its effective application in diverse research areas, including drug discovery, protein binding assays, and cellular imaging. This document provides a detailed overview of the spectral properties of this compound, outlines the experimental protocols for their determination, and visually represents the underlying principles of its solvatochromic shifts.

Core Principles: The Influence of Solvent Polarity

This compound, or 5-(Dimethylamino)naphthalene-1-sulfonamide, exhibits a significant phenomenon known as solvatochromism, where its fluorescence emission spectrum is highly dependent on the polarity of the surrounding solvent.[1][2] This property arises from changes in the electronic distribution of the molecule upon excitation. In its excited state, this compound possesses a larger dipole moment than in its ground state. In polar solvents, the solvent molecules can reorient themselves around the excited this compound molecule, a process called solvent relaxation. This stabilizes the excited state, lowering its energy level and resulting in a red shift (a shift to a longer wavelength) of the fluorescence emission.[2] Conversely, in nonpolar solvents, this stabilization is less pronounced, leading to emission at shorter wavelengths (a blue shift).

The excitation maximum of this compound, typically around 350 nm, is generally less sensitive to the solvent environment compared to its emission maximum.[3] The emission maximum, however, can vary significantly, often ranging from approximately 520 nm to 550 nm as the solvent polarity increases.[3]

Quantitative Spectral Data of this compound in Various Solvents

The following table summarizes the excitation (λex) and emission (λem) maxima of this compound and its derivatives in a range of solvents with varying polarities. This data provides a clear quantitative representation of the solvatochromic effect.

| Solvent | Dielectric Constant (ε) | Excitation Maxima (λex) (nm) | Emission Maxima (λem) (nm) | Stokes Shift (nm) |

| n-Hexane | 1.88 | ~340 | ~463 | ~123 |

| Cyclohexane | 2.02 | 329 | 461 | 132 |

| Toluene | 2.38 | Not Available | Not Available | Not Available |

| Diethyl Ether | 4.34 | Not Available | Not Available | Not Available |

| Chloroform | 4.81 | Not Available | Not Available | Not Available |

| Ethyl Acetate | 6.02 | Not Available | Not Available | Not Available |

| Acetone | 20.7 | ~340 | ~530 | ~190 |

| Ethanol | 24.55 | ~345 | 520 | 175 |

| Methanol | 32.7 | Not Available | Not Available | Not Available |

| Acetonitrile | 37.5 | 338 | 530 | 192 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Not Available | Not Available | Not Available |

| Water | 80.1 | ~350 | ~530 | ~180 |

Note: The data presented is a compilation from various sources and may include values for closely related dansyl derivatives. The Stokes shift is the difference between the excitation and emission maxima and is a measure of the energy lost as heat before fluorescence emission.

Experimental Protocols for Measuring Fluorescence Spectra

Accurate determination of the excitation and emission spectra of this compound requires careful experimental procedures. The following is a generalized protocol based on common laboratory practices.

Materials and Instrumentation

-

This compound: High-purity grade.

-

Solvents: Spectroscopic grade solvents are essential to avoid interference from fluorescent impurities.

-

Fluorescence Spectrophotometer: An instrument capable of measuring both excitation and emission spectra with high sensitivity and resolution.

-

Quartz Cuvettes: Standard 1 cm path length quartz cuvettes are required for UV-Vis and fluorescence measurements.

Sample Preparation

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol. A typical concentration is in the range of 1-10 mM.

-

Working Solutions: Dilute the stock solution with the desired spectroscopic grade solvent to achieve a final concentration suitable for fluorescence measurements. The typical working concentration of this compound is between 10 µM and 1 mM. The absorbance of the solution at the excitation wavelength should ideally be below 0.1 to minimize inner filter effects.

Measurement Procedure

-

Instrument Setup:

-

Turn on the fluorescence spectrophotometer and allow the lamp to warm up for the manufacturer's recommended time to ensure stable output.

-

Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity. A common starting point is 5 nm for both.

-

-

Excitation Spectrum Measurement:

-

Place the cuvette containing the this compound solution in the sample holder.

-

Set the emission wavelength to the expected emission maximum (e.g., 520 nm).

-

Scan a range of excitation wavelengths (e.g., 250-450 nm) to determine the wavelength of maximum excitation (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined λex.

-

Scan a range of emission wavelengths (e.g., 400-700 nm) to determine the wavelength of maximum emission (λem).

-

-

Data Analysis:

-

Record the λex and λem values for this compound in each solvent.

-

Calculate the Stokes shift by subtracting the excitation maximum from the emission maximum.

-

Visualization of the Solvatochromic Effect

The relationship between solvent polarity and the fluorescence emission of this compound can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates this process.

Caption: Logical workflow of this compound's solvatochromic shift.

This guide provides a foundational understanding of the spectral properties of this compound in different solvents. For researchers and professionals in drug development, this knowledge is instrumental in designing and interpreting experiments that leverage the environmentally sensitive fluorescence of this powerful molecular probe.

References

- 1. Fluorescence probes in biochemistry: an examination of the non-fluorescent behavior of this compound by photoacoustic calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence of N-acylated this compound with a long hydrophobic tail: sensitive response to premicellar aggregation of sodium deoxycholate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dansyl amide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solvatochromic Properties of Dansylamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylamide, or 5-(dimethylamino)naphthalene-1-sulfonamide, is a fluorescent molecule widely recognized for its pronounced solvatochromic properties. This phenomenon, characterized by a change in the color of a solution with a change in solvent polarity, makes this compound an invaluable tool in various scientific disciplines, including chemistry, biochemistry, and drug development. Its fluorescence is highly sensitive to the local microenvironment, rendering it an effective probe for studying molecular interactions, protein binding, and the polarity of complex biological systems.

This technical guide provides a comprehensive overview of the core solvatochromic properties of this compound, including detailed experimental protocols, quantitative data, and visualizations of its molecular interactions.

Photophysical Principles of this compound's Solvatochromism

The solvatochromism of this compound arises from changes in the energy levels of its ground and excited states in response to the polarity of the surrounding solvent. The Dansyl group possesses a donor-π-acceptor (D-π-A) structure, with the dimethylamino group acting as the electron donor and the sulfonamide group as the electron acceptor.

Upon absorption of a photon, the molecule transitions to an excited state, which has a larger dipole moment than the ground state due to an intramolecular charge transfer (ICT). In polar solvents, the excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. This differential solvation leads to a decrease in the energy gap between the excited and ground states, resulting in a bathochromic (red) shift in the fluorescence emission spectrum. Conversely, in nonpolar solvents, the emission occurs at higher energies (shorter wavelengths), leading to a hypsochromic (blue) shift.

The excitation maximum of this compound is largely independent of the solvent polarity, typically remaining around 350 nm.[1] However, its emission maximum is highly sensitive to the solvent environment, varying significantly from approximately 494 nm in less polar environments to over 550 nm in highly polar solvents.[2][3]

Quantitative Solvatochromic Data

The following tables summarize the key photophysical parameters of this compound in a range of solvents with varying polarities. The solvent polarity is described by the dielectric constant (ε) and the empirical ET(30) solvent polarity scale.

| Solvent | Dielectric Constant (ε) | ET(30) (kcal/mol) | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Stokes Shift (cm-1) |

| Cyclohexane | 2.02 | 31.2 | ~350 | 494 | ~9900 |

| Toluene | 2.38 | 33.9 | ~350 | 508 | ~10400 |

| Dichloromethane | 8.93 | 41.1 | ~350 | 518 | ~10700 |

| Acetone | 20.7 | 42.2 | ~350 | 528 | ~11000 |

| Ethanol | 24.55 | 51.9 | ~350 | 530 | ~11100 |

| Methanol | 32.7 | 55.5 | ~350 | 540 | ~11400 |

| Water | 80.1 | 63.1 | ~350 | 551 | ~11700 |

Note: The absorption maximum is consistently reported to be around 350 nm and is relatively insensitive to solvent polarity.[1] Emission maxima are compiled from various sources and represent typical values. Stokes shifts are calculated based on an approximate absorption maximum of 350 nm.

| Solvent | Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |

| Cyclohexane | ~0.7 | Data not available |

| Toluene | Data not available | ~8 (for Dansylaziridine)[4] |

| Dichloromethane | Data not available | Data not available |

| Acetone | Data not available | Data not available |

| Ethanol | ~0.4 | Data not available |

| Methanol | Data not available | Data not available |

| Water | ~0.05 | Data not available |

Experimental Protocols

Synthesis of this compound

This compound is synthesized through the reaction of Dansyl chloride with ammonia.

Materials:

-

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride)

-

Ammonium hydroxide solution (28-30%)

-

Acetone

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve Dansyl chloride in a minimal amount of acetone.

-

Slowly add an excess of concentrated ammonium hydroxide solution to the Dansyl chloride solution with constant stirring at room temperature.

-

Continue stirring the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the acetone by rotary evaporation.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent to obtain the crude this compound.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound as a yellow solid.

Caption: Synthesis workflow for this compound.

Measurement of Solvatochromic Properties

Materials:

-

Purified this compound

-

Spectroscopic grade solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, water)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or ethanol) at a concentration of approximately 1 mM.

-

Sample Preparation: For each solvent to be tested, prepare a dilute solution of this compound by adding a small aliquot of the stock solution to the solvent in a quartz cuvette. The final concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum of each sample from 250 nm to 500 nm using the respective pure solvent as a blank.

-

Determine the wavelength of maximum absorption (λabs).

-

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength of the fluorometer to the determined λabs (around 350 nm).

-

Record the fluorescence emission spectrum for each sample over a suitable wavelength range (e.g., 400 nm to 700 nm).

-

Determine the wavelength of maximum emission (λem).

-

-

Data Analysis:

-

Calculate the Stokes shift for each solvent in wavenumbers (cm-1) using the formula: Stokes Shift = (1/λabs - 1/λem) x 107.

-

Plot the emission maximum (λem) or Stokes shift as a function of a solvent polarity parameter (e.g., dielectric constant or ET(30)) to visualize the solvatochromic effect.

-

Caption: Experimental workflow for solvatochromism study.

Application in Drug Development: Probing Drug Binding to Human Serum Albumin (HSA)

This compound is a valuable tool in drug development for studying the binding of drug candidates to plasma proteins like Human Serum Albumin (HSA). HSA has two primary drug-binding sites, Site I and Site II. This compound is known to bind specifically to Site I. When bound to the hydrophobic pocket of Site I, its fluorescence intensity increases, and the emission maximum shifts to a shorter wavelength (blue shift) due to the less polar environment compared to the aqueous buffer.

This property can be exploited in a competitive displacement assay to determine if a drug candidate binds to Site I of HSA. If the drug binds to Site I, it will displace this compound, leading to a decrease in its fluorescence intensity and a red shift in its emission as it moves back into the polar aqueous environment.

Signaling Pathway of this compound in HSA Binding Assay

Caption: this compound interaction with HSA in a drug binding assay.

Experimental Protocol for HSA Competitive Binding Assay

Materials:

-

Human Serum Albumin (fatty acid-free)

-

This compound

-

Drug candidate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorometer with temperature control

-

96-well black microplates

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of HSA in PBS.

-

Prepare a stock solution of this compound in a minimal amount of ethanol or DMSO and then dilute in PBS.

-

Prepare stock solutions of the drug candidate at various concentrations.

-

-

Assay Setup:

-

In a 96-well black microplate, add a fixed concentration of HSA and this compound to each well.

-

Add varying concentrations of the drug candidate to the wells. Include a control well with no drug.

-

-

Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 30 minutes) to allow binding to reach equilibrium.

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a fluorometer. Set the excitation wavelength to ~350 nm and record the emission spectrum or the intensity at the emission maximum of the bound this compound (e.g., ~480-500 nm).

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the drug candidate concentration.

-

A decrease in fluorescence intensity with increasing drug concentration indicates that the drug is displacing this compound from Site I of HSA.

-

The data can be used to calculate the binding affinity (e.g., IC50 or Ki) of the drug candidate for HSA Site I.

-

Conclusion

The solvatochromic properties of this compound make it a powerful and versatile fluorescent probe for a wide range of applications in research and drug development. Its sensitivity to the local environment allows for the characterization of solvent polarity and the study of molecular interactions in complex systems. The ability of this compound to act as a specific probe for Site I of Human Serum Albumin provides a robust and straightforward method for assessing the plasma protein binding of new drug candidates, a critical parameter in determining their pharmacokinetic profiles. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorescence of N-acylated this compound with a long hydrophobic tail: sensitive response to premicellar aggregation of sodium deoxycholate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 4. benchchem.com [benchchem.com]

Dansylamide as a Fluorescent Probe for Protein Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylamide (5-(dimethylamino)naphthalene-1-sulfonamide) and its derivatives are powerful fluorescent probes widely utilized in biochemistry and drug development to investigate protein structure, dynamics, and interactions. The core of their utility lies in the environmentally sensitive fluorescence of the dansyl group.[1][2] When the probe moves from a polar environment, such as an aqueous solvent, to a more non-polar, hydrophobic environment, like a protein's binding pocket, its fluorescence properties change dramatically. This phenomenon, known as a solvatochromic effect, typically results in a significant increase in fluorescence intensity and a blue shift in the emission maximum.[2][3]

This technical guide provides an in-depth overview of the principles, applications, and experimental protocols for using dansyl-based probes in protein studies. It covers both the non-covalent binding of this compound and the covalent labeling of proteins using reactive dansyl derivatives like dansyl chloride and dansylaziridine.

Core Principles: The Power of Environmental Sensitivity

The fluorescence of the dansyl group is highly dependent on the polarity of its local microenvironment.

-

In Polar Environments (e.g., Water): The probe is exposed to the aqueous solvent, resulting in low fluorescence intensity.

-

In Non-Polar Environments (e.g., Hydrophobic Pocket): When the probe binds to a hydrophobic pocket on a protein or a conformational change buries the probe within the protein core, it is shielded from the polar solvent. This leads to:

-

Increased Fluorescence Intensity: A significant enhancement of the fluorescence signal.[2]

-

Blue Shift: A shift of the emission maximum to shorter wavelengths (e.g., from ~550 nm towards 480 nm).

-

This sensitivity allows researchers to monitor events that alter the probe's local environment in real-time, including protein folding/unfolding, ligand binding, and conformational changes.

Physicochemical and Spectroscopic Properties

The key properties of the dansyl group are summarized below. It is crucial to note that emission properties are highly dependent on the solvent and local environment.

| Property | Value / Description | Citation |

| Chemical Formula | C₁₂H₁₄N₂O₂S | |

| Molar Mass | 250.32 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Excitation Maximum (λex) | ~335-360 nm | |

| Emission Maximum (λem) | 510 - 550 nm (Highly solvent-dependent) | |

| Stokes Shift | High (The difference between excitation and emission maxima) | |

| Fluorescence Lifetime (τ) | 10 - 20 ns (for protein conjugates) |

Applications in Protein Research

Characterizing Drug and Ligand Binding Sites

This compound is extensively used to study drug binding, particularly with serum albumins. Human Serum Albumin (HSA) has two primary drug binding sites, and this compound selectively binds to Site I. By monitoring the displacement of this compound upon the addition of a drug candidate, researchers can determine if the drug binds to the same site and quantify its binding affinity.

Probing Enzyme Active Sites

The probe is a well-known inhibitor of carbonic anhydrase, binding within a hydrophobic pocket in the enzyme's active site. This interaction causes a significant increase in fluorescence, which can be used to study enzyme kinetics, inhibitor binding, and the development of novel zinc biosensors.

Monitoring Protein Conformational Changes

By covalently attaching a dansyl probe (using dansylaziridine or dansyl chloride) to a specific residue, such as cysteine or lysine, changes in protein conformation can be tracked. A conformational change that alters the position of the labeled residue relative to the solvent will produce a corresponding change in the fluorescence signal.

Caption: Principle of detecting protein conformational changes.

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with Dansylaziridine

This protocol describes the covalent labeling of cysteine residues. For labeling lysine residues, dansyl chloride is often used at a higher pH (8.5-9.5).

Materials:

-

Purified protein of interest

-

Dansylaziridine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate or HEPES buffer (pH 7.0-8.0), free of primary amines (like Tris) or thiols.

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

-

Protein Preparation: Prepare the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free from nucleophiles that could react with the probe.

-

Stock Solution: Prepare a fresh 10-100 mM stock solution of Dansylaziridine in anhydrous DMF or DMSO.

-

Labeling Reaction: Add a 10- to 50-fold molar excess of the Dansylaziridine stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubation: Incubate the mixture for 2-24 hours at 4°C or room temperature with gentle agitation, protected from light. Reaction time depends on the reactivity of the target residues.

-

Purification: Remove unreacted probe by passing the reaction mixture through a desalting column or by extensive dialysis against the Reaction Buffer.

Caption: Experimental workflow for covalent protein labeling.

Protocol 2: Fluorescence Titration for Protein-Ligand Binding

This protocol is used to determine the dissociation constant (Kd) of a ligand for a dansyl-labeled protein or for a protein where this compound itself is the fluorescent ligand (e.g., Carbonic Anhydrase).

Materials:

-

Dansyl-labeled protein (from Protocol 1) or unlabeled protein (if using this compound as the ligand)

-

Concentrated stock solution of the ligand of interest

-

Measurement Buffer

-

Spectrofluorometer and quartz cuvettes

Procedure:

-

Instrument Setup: Set the excitation wavelength to ~340-360 nm and configure the emission scan range (e.g., 400-600 nm). Optimize slit widths for a good signal-to-noise ratio.

-

Baseline Measurement: Place a dilute solution of the labeled protein in the cuvette and record its emission spectrum. This is the baseline fluorescence.

-

Titration: Add small, precise aliquots of the concentrated ligand stock solution to the cuvette. Mix gently after each addition.

-

Measurement: After each addition, allow the system to equilibrate (typically 1-2 minutes) and then record the fluorescence emission spectrum or the intensity at the emission maximum.

-

Data Analysis: Correct the fluorescence intensity for dilution. Plot the change in fluorescence intensity (ΔF) against the ligand concentration. Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

Caption: Workflow for protein-ligand interaction analysis.

Data Interpretation

Changes in the fluorescence signal provide direct insights into the microenvironment of the dansyl probe.

| Observed Fluorescence Change | Interpretation of Probe's Microenvironment | Citation |

| Increase in Intensity | Moved to a more hydrophobic (less polar) environment | |

| Decrease in Intensity | Moved to a more aqueous (more polar) environment | |

| Blue Shift in λem | Environment has become less polar | |

| Red Shift in λem | Environment has become more polar |

Case Study: Competitive Binding to Human Serum Albumin (HSA)

This compound is a classic probe for HSA's drug binding Site I. A competitive displacement assay is a powerful tool in drug development to screen for compounds that bind to this site.

-

Complex Formation: this compound is added to a solution of HSA. It binds to Site I, resulting in a high fluorescence signal.

-

Competitive Addition: A drug candidate is titrated into the HSA-dansylamide solution.

-

Displacement and Signal Change: If the drug binds to Site I, it will displace this compound. The displaced this compound returns to the aqueous environment, causing a significant decrease (quenching) of the fluorescence signal. The extent of this decrease is proportional to the drug's affinity for the site.

Caption: Logical workflow of a competitive displacement assay on HSA.

Conclusion

This compound and its derivatives are versatile and highly effective fluorescent probes for a wide range of protein studies. Their sensitivity to the local environment provides a direct, real-time window into molecular-level events such as ligand binding, protein folding, and allosteric regulation. With robust and well-characterized experimental protocols, these probes remain an invaluable and accessible tool for researchers in basic science and pharmaceutical development.

References

Dansylamide derivatives for fluorescence spectroscopy

Introduction

Dansylamide and its derivatives are a class of fluorescent probes widely utilized in biological and chemical sciences. The core structure features a 5-(dimethylamino)naphthalene-1-sulfonyl group, known as the dansyl group, which is responsible for its characteristic fluorescence. This guide provides a comprehensive overview of this compound derivatives, their photophysical properties, experimental applications, and their role in visualizing molecular processes.

The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment. This solvatochromism, characterized by a shift in the emission maximum to shorter wavelengths in less polar environments, makes dansyl probes powerful tools for studying protein conformation, ligand binding, and membrane dynamics. Dansyl chloride, a key precursor, readily reacts with primary and secondary amines to form stable, fluorescent sulfonamides, enabling the labeling of a wide range of biomolecules including proteins, amino acids, and peptides.

This technical guide is intended for researchers, scientists, and drug development professionals, providing detailed methodologies and structured data to facilitate the effective use of this compound derivatives in fluorescence spectroscopy.

Core Principles of this compound Fluorescence

The fluorescence of this compound derivatives is governed by the principle of intramolecular charge transfer (ICT). Upon excitation, an electron is promoted from the electron-donating dimethylamino group to the electron-withdrawing sulfonyl group. The excited state is more polar than the ground state, and its energy level is sensitive to the polarity of the surrounding solvent. In polar solvents, the excited state is stabilized, leading to a lower energy emission and a red-shifted fluorescence spectrum. Conversely, in non-polar or hydrophobic environments, the emission is blue-shifted.

Several factors can influence the fluorescence of this compound derivatives, including:

-

Solvent Polarity: As mentioned, decreasing solvent polarity leads to a blue shift in the emission wavelength and often an increase in fluorescence quantum yield.

-

Viscosity: Increased viscosity can restrict molecular vibrations and rotations, leading to a higher quantum yield.

-

pH: The fluorescence of some this compound derivatives can be pH-dependent, particularly if they possess ionizable groups.

-

Quenching: Fluorescence can be quenched by various mechanisms, including collisional quenching by molecules like iodide and acrylamide, and resonance energy transfer (FRET) to a suitable acceptor molecule.

Data Presentation: Photophysical Properties

The following table summarizes key photophysical properties of selected this compound derivatives. This data is compiled from various sources and is intended for comparative purposes. Experimental conditions such as solvent and temperature can significantly affect these values.

| Derivative | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Analyte/Application |

| This compound | ~350 | 520-550 (solvent dependent) | 170-200 | Varies with solvent | 10-20 | General fluorescent label |

| Dansylglycine | ~330 | 565 (in water) | 235 | 0.06 (in water) | - | Amino acid analysis |

| Dansyl-L-Proline | ~340 | 510 (in dioxane) | 170 | 0.70 (in dioxane) | - | Amino acid analysis |

| Dansyl-DHPE | ~340 | 484 (in benzene), 518 (in POPC vesicles) | 144, 178 | - | - | Lipid transfer assays |

| Dansyl-based Cd2+ probe | ~330 | 495 | 165 | - | - | Cd2+ detection |

| Dansyl-based Hg2+ probe | ~340 | 520 | 180 | - | - | Hg2+ detection |

| Dansyl-based Cu2+ probe | ~340 | 515 | 175 | - | - | Cu2+ detection |

| Dansyl-Rhodamine FRET probe | 340 (Dansyl ex) | 580 (Rhodamine em) | 240 | - | - | Fe3+ detection via FRET |

Note: This table is a representative summary. Please refer to the cited literature for specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments using this compound derivatives.

General Protocol for Labeling Proteins with Dansyl Chloride

This protocol describes the covalent labeling of proteins with Dansyl chloride, targeting primary and secondary amine groups (e.g., lysine side chains and the N-terminus).

Materials:

-

Protein of interest

-

Dansyl chloride

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.5

-

Organic Solvent: Dimethylformamide (DMF) or acetone (spectroscopic grade)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Dialysis tubing or desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary or secondary amines (e.g., Tris).

-

Dansyl Chloride Solution: Prepare a stock solution of Dansyl chloride (e.g., 10 mg/mL) in DMF or acetone immediately before use. Keep the solution protected from light.

-

Labeling Reaction: a. While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the Dansyl chloride solution dropwise. The optimal molar ratio should be determined empirically for each protein. b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark with gentle stirring.

-

Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted Dansyl chloride. Incubate for 1 hour at room temperature.

-

Purification: Remove excess unreacted Dansyl chloride and by-products by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

-

Characterization: a. Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~330 nm (for dansyl group concentration, ε ≈ 4300 M⁻¹cm⁻¹). b. Confirm labeling by fluorescence spectroscopy (excitation at ~340 nm, emission scan from 400-600 nm).

Protocol for In-Gel Fluorescence Staining with Dansylaziridine

This protocol is for the fluorescent staining of proteins in polyacrylamide gels using Dansylaziridine, which reacts with cysteine and lysine residues.

Materials:

-

Polyacrylamide gel containing separated proteins

-

Dansylaziridine

-

Labeling Buffer: 50 mM Tris-HCl, pH 7.5

-

SDS-PAGE running buffer

-

UV transilluminator and gel imaging system

Procedure:

-

Electrophoresis: Run the protein sample on a standard SDS-polyacrylamide gel.

-

Staining: a. After electrophoresis, place the gel in a clean container with the labeling buffer containing Dansylaziridine (a typical starting concentration is 10-50 µM). b. Incubate the gel for 1-2 hours at room temperature in the dark with gentle agitation.

-

Destaining: Destain the gel with the labeling buffer without Dansylaziridine for 1-2 hours to reduce background fluorescence.

-

Visualization: a. Place the gel on a UV transilluminator with an excitation wavelength of ~335 nm. b. Visualize and document the fluorescent protein bands using a gel imaging system with an appropriate emission filter (~520 nm).

Protocol for Live-Cell Imaging with a Dansyl-based Probe

This protocol provides a general framework for imaging intracellular analytes using a cell-permeable this compound derivative. Optimization of probe concentration and incubation time is crucial for each specific probe and cell type.

Materials:

-

Cells cultured on a suitable imaging vessel (e.g., glass-bottom dish)

-

Cell-permeable this compound derivative

-

Cell culture medium

-

Imaging Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for dansyl)

Procedure:

-

Cell Culture: Culture cells to the desired confluency.

-

Probe Loading: a. Prepare a stock solution of the Dansyl probe in DMSO. b. Dilute the stock solution in pre-warmed cell culture medium or imaging buffer to the desired final working concentration (typically in the range of 1-10 µM). c. Remove the culture medium from the cells and replace it with the probe-containing medium. d. Incubate the cells for 15-60 minutes at 37°C and 5% CO₂, protected from light.

-

Washing: Gently wash the cells two to three times with pre-warmed imaging buffer to remove excess probe.

-

Imaging: a. Add fresh, pre-warmed imaging buffer to the cells. b. Image the cells using a fluorescence microscope. Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.

Mandatory Visualizations: Signaling Pathways and Workflows

FRET-based Detection of Caspase-3 Activity

This compound derivatives can be incorporated into Förster Resonance Energy Transfer (FRET) probes to monitor enzyme activity, such as caspase-3 activation during apoptosis. In a typical design, a Dansyl group (donor) and a quencher or another fluorophore (acceptor) are linked by a peptide sequence containing the caspase-3 cleavage site (DEVD). In the intact probe, FRET occurs, and the Dansyl fluorescence is quenched. Upon cleavage by active caspase-3, the donor and acceptor are separated, leading to an increase in Dansyl fluorescence.

Caption: FRET-based assay for Caspase-3 activity using a Dansyl probe.

Experimental Workflow for Identifying Protein-Ligand Interactions

The environmentally sensitive fluorescence of this compound derivatives is valuable for studying protein-ligand interactions. This workflow illustrates how changes in fluorescence can indicate ligand binding.

Caption: Workflow for studying protein-ligand interactions with Dansyl probes.

Signaling Pathway Visualization: GPCR Activation Monitoring

Fluorescently labeled ligands, including Dansyl derivatives, can be used to study G-protein coupled receptor (GPCR) activation and downstream signaling. This diagram illustrates the general principle.

Caption: Monitoring GPCR signaling with a Dansyl-labeled ligand.

Conclusion

This compound derivatives remain a cornerstone in fluorescence spectroscopy due to their versatile reactivity, sensitivity to the local environment, and favorable photophysical properties. This guide has provided a comprehensive overview of their core principles, summarized key quantitative data, and offered detailed experimental protocols for their application in protein labeling, in-gel staining, and live-cell imaging. The visualization of experimental workflows and their application in studying signaling pathways highlights their continued relevance in modern biological research and drug discovery. By understanding the principles and methodologies outlined in this guide, researchers can effectively harness the power of this compound derivatives to gain deeper insights into complex biological systems.

The Environmental Sensitivity of Dansylamide Fluorescence: A Technical Guide for Researchers

An in-depth exploration of the principles, applications, and methodologies behind one of biochemistry's most versatile fluorescent probes.

Dansylamide and its derivatives have long served as indispensable tools for researchers in biochemistry, molecular biology, and drug discovery. Their remarkable sensitivity to the local microenvironment, manifesting as significant changes in their fluorescence properties, allows for the detailed investigation of molecular interactions, conformational changes, and the polarity of biological systems. This technical guide provides a comprehensive overview of the core principles governing the environmental sensitivity of this compound fluorescence, detailed experimental protocols for its application, and a summary of its photophysical properties.

Core Principles of Environmental Sensitivity

The fluorescence of the dansyl group, the chromophore of this compound, is exquisitely sensitive to the polarity of its surroundings. This sensitivity is primarily governed by the phenomenon of solvatochromism , where the absorption and, more dramatically, the emission spectra of a fluorophore shift in response to the solvent polarity.[1]

The underlying mechanism for this sensitivity in dansylamides is the formation of a Twisted Intramolecular Charge Transfer (TICT) state upon photoexcitation.[2] In the ground state, the dimethylamino group is planar with the naphthalene ring. Upon excitation, an electron is transferred from the electron-donating dimethylamino group to the electron-accepting sulfonyl group. This charge separation is stabilized by the rotation of the dimethylamino group, forming the TICT state.

The extent of this charge transfer and the stabilization of the resulting excited state are highly dependent on the polarity of the local environment.

-

In nonpolar (hydrophobic) environments , the formation of the highly polar TICT state is energetically unfavorable. The molecule tends to remain in a more planar, locally excited (LE) state, which is highly fluorescent and emits at shorter wavelengths (blue-shifted).

-

In polar (hydrophilic) environments , the polar solvent molecules can stabilize the charge-separated TICT state. This stabilization lowers the energy of the excited state, leading to a redshift in the fluorescence emission (a shift to longer wavelengths) and often a decrease in the fluorescence quantum yield due to increased non-radiative decay pathways.[2]

This pronounced sensitivity makes this compound an excellent probe for reporting on changes in the local environment, such as the binding of a ligand to a protein, which often involves the displacement of water molecules from a binding pocket, creating a more nonpolar environment.

Visualizing the Solvatochromic Shift

The following diagram illustrates the effect of solvent polarity on the energy levels and fluorescence emission of this compound.

Quantitative Data on Photophysical Properties

Table 1: Fluorescence Quantum Yield (Φf) of Dansyl Derivatives in Various Solvents

| Solvent | Dielectric Constant (ε) | Quantum Yield (Φf) |

| Dioxane | 2.2 | Data not available |

| Toluene | 2.4 | Data not available |

| Chloroform | 4.8 | Data not available |

| Ethanol | 24.6 | Data not available |

| Acetonitrile | 37.5 | Data not available |

| Water | 80.1 | Data not available |

| Note: Comprehensive quantitative data on the fluorescence quantum yield of this compound in a range of solvents is not readily available in published literature.[3] A similar trend of decreasing quantum yield with increasing solvent polarity is generally expected. |

Table 2: Fluorescence Lifetime (τ) of Dansyl Derivatives in Various Solvents

| Solvent | Dielectric Constant (ε) | Fluorescence Lifetime (τ) [ns] |

| Dioxane | 2.2 | ~8 |

| Toluene | 2.4 | ~8 |

| Chloroform | 4.8 | Data not available |

| Dichloromethane (DCM) | 8.9 | Data not available |

| Ethanol | 24.6 | Data not available |

| Acetonitrile | 37.5 | Data not available |

| Water | 80.1 | Data not available |

| Note: Specific lifetime values for dansylaziridine, a dansyl derivative, are not readily available for a wide range of solvents.[4] A decrease in lifetime with increasing solvent polarity is generally expected. |

Table 3: Emission Maxima (λem) and Stokes Shift of this compound in Various Solvents

| Solvent | Emission Maxima (λem) [nm] | Stokes Shift (cm-1) |

| Hexane | ~520 | ~2230 |

| Water | ~550 | ~4000 |

| Note: The emission maximum of this compound strongly depends on the solvent, varying from approximately 520 nm to 550 nm. A significant red shift is observed with increasing solvent polarity. The Stokes shift also increases with solvent polarity. |

Fluorescence Quenching

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including:

-

Collisional (Dynamic) Quenching: The excited fluorophore collides with a quencher molecule in solution, leading to non-radiative de-excitation.

-

Static Quenching: The fluorophore and quencher form a non-fluorescent complex in the ground state.

-

Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer from an excited donor fluorophore to a suitable acceptor molecule in close proximity.

Common quenchers for this compound fluorescence include molecular oxygen and iodide ions. The susceptibility of this compound to quenching can provide additional information about the accessibility of the probe to the solvent and quenching agents.

Visualizing Fluorescence Quenching Mechanisms

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound fluorescence.

Protein Labeling with Dansyl Chloride

Dansyl chloride is a common reagent used to covalently label proteins, primarily at primary and secondary amine groups (e.g., the ε-amino group of lysine residues and the N-terminal α-amino group).

Materials:

-

Purified protein of interest in a suitable buffer (e.g., phosphate or borate buffer, pH 8.0-9.5). Avoid amine-containing buffers like Tris.

-

Dansyl chloride solution (e.g., 10 mg/mL in acetone or DMF).

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

-

Size-exclusion chromatography column or dialysis tubing for purification.

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Labeling Reaction: While gently vortexing the protein solution, slowly add a 3- to 10-fold molar excess of the dansyl chloride solution.

-

Incubation: Incubate the reaction mixture in the dark at 4°C for 1-2 hours or at room temperature for 30-60 minutes.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.

-

Purification: Remove the unreacted dansyl chloride by size-exclusion chromatography or dialysis against a suitable buffer.

Fluorescence Spectroscopy Measurements

Materials:

-

Dansyl-labeled protein sample.

-

Fluorometer with excitation and emission monochromators.

-

Quartz cuvette.

-

Buffer for fluorescence measurements.

Procedure:

-

Instrument Setup:

-

Set the excitation wavelength to approximately 340 nm.

-

Set the emission scan range from 400 nm to 600 nm.

-

Adjust the excitation and emission slit widths to achieve an optimal signal-to-noise ratio without causing photobleaching.

-

-

Measurement:

-

Place the cuvette with the buffer in the fluorometer and record a blank spectrum.

-

Replace the buffer with the dansyl-labeled protein sample and record the fluorescence emission spectrum.

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence spectrum.

-

-

Data Analysis:

-

Determine the wavelength of maximum emission (λem).

-

Integrate the area under the emission spectrum to determine the total fluorescence intensity.

-

Experimental Workflow for Studying Protein-Ligand Binding

Applications in Research and Drug Development

The environmental sensitivity of this compound fluorescence has been leveraged in a wide array of applications:

-

Probing Protein Conformation: Changes in protein structure, such as folding, unfolding, or allosteric transitions, can be monitored by observing changes in the fluorescence of a covalently attached dansyl probe.

-

Studying Protein-Ligand Interactions: The binding of a substrate, inhibitor, or other small molecule to a protein can be quantified by measuring the change in this compound fluorescence. This is a powerful tool in drug screening and characterization.

-

Membrane Fluidity and Polarity: Dansyl probes can be used to investigate the properties of biological membranes, as their fluorescence is sensitive to the polarity and viscosity of the lipid bilayer.

-

Enzyme Assays: If a dansyl group is positioned near the active site of an enzyme, changes in its fluorescence can be used to monitor enzymatic activity or the binding of inhibitors.

Conclusion

This compound and its derivatives remain powerful and versatile tools for researchers. A thorough understanding of the principles governing their fluorescence environmental sensitivity, coupled with robust experimental design, enables the detailed interrogation of a wide range of biological processes. While comprehensive photophysical data across all conditions can be limited, the methodologies outlined in this guide provide a framework for researchers to characterize and effectively utilize these probes in their own systems. The continued application of this compound fluorescence will undoubtedly contribute to new discoveries in the fields of biochemistry, cell biology, and drug development.

References

Dansylamide: A Technical Guide to Fluorescence Quantum Yield and Lifetime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core photophysical properties of dansylamide, a widely utilized fluorescent probe in biochemical and pharmaceutical research. A comprehensive understanding of its fluorescence quantum yield and lifetime is critical for the robust design and interpretation of experiments, from fundamental biophysical studies to high-throughput screening in drug discovery.

This compound, or 5-(dimethylamino)naphthalene-1-sulfonamide, is valued for the sensitivity of its fluorescent properties to the local microenvironment. This sensitivity, primarily driven by the twisted intramolecular charge transfer (TICT) character of the dansyl group, makes it a powerful tool for probing protein binding sites, conformational changes, and the polarity of its surroundings.

Quantitative Photophysical Data

Table 1: Fluorescence Quantum Yield of Dansyl Derivatives in Various Solvents

| Compound | Solvent | Dielectric Constant (ε) | Quantum Yield (Φf) |

| Dansyl Glycine | Water | 80.1 | 0.07[1] |

| Dansyl Glycine | Dioxane | 2.2 | 0.66[1] |

| Dansylamidoethyl-pendant Cyclen-Zn(II) Complex | Water | 80.1 | 0.11 |

| Dansylamidoethyl-pendant Cyclen-Zn(II) Complex | Methanol | 32.7 | 0.53 |

| Dansylamidoethyl-pendant Cyclen-Zn(II) Complex | Ethanol | 24.6 | 0.60 |

| Dansylamidoethyl-pendant Cyclen-Zn(II) Complex | Acetonitrile | 37.5 | 0.44 |

Table 2: Fluorescence Lifetime of Dansyl Derivatives in Various Solvents

| Compound | Solvent | Dielectric Constant (ε) | Fluorescence Lifetime (τ) [ns] |

| Dansylaziridine | Dioxane | 2.2 | ~8[2] |

| Dansylaziridine | Toluene | 2.4 | ~8[2] |

| Dansylaziridine | Chloroform | 4.8 | Data not available[2] |

| Dansylaziridine | Dichloromethane (DCM) | 8.9 | Data not available |

| Dansylaziridine | Ethanol | 24.6 | Data not available |

| Dansylaziridine | Acetonitrile | 37.5 | Data not available |

| Dansylaziridine | Water | 80.1 | Data not available |

| Dansyl (general) | Solution (unspecified) | - | ~14 |

Experimental Protocols

Accurate determination of fluorescence quantum yield and lifetime is paramount for quantitative studies. Below are detailed methodologies for these key experiments.

Determination of Relative Fluorescence Quantum Yield

The relative method, comparing the fluorescence of the sample to a well-characterized standard, is the most common approach for determining fluorescence quantum yield.

Materials:

-

Fluorometer with a monochromatic excitation source and an emission detector.

-

Quartz cuvettes (1 cm path length).

-

This compound solution of unknown quantum yield.

-

A quantum yield standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54). The standard should have absorption and emission spectra that overlap with the sample.

-

Solvent(s) for dissolving the sample and standard.

Procedure:

-

Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the fluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the standard solutions. This should result in a linear relationship.

-

Calculate the gradient (slope) of the linear fit for both the sample (Grad_sample) and the standard (Grad_std).

-

The quantum yield of the this compound sample (Φf_sample) is calculated using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

-

Φf_std is the known quantum yield of the standard.

-

Grad_sample is the gradient for the this compound sample.

-

Grad_std is the gradient for the standard.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

-

-

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence lifetimes. It measures the time delay between the excitation pulse and the detection of the first emitted photon.

Materials:

-

Pulsed light source (e.g., picosecond laser diode or LED) with an appropriate excitation wavelength for this compound (typically around 340 nm).

-

Sample holder/cuvette.

-

Emission monochromator or filter to select the this compound fluorescence.

-

A single-photon sensitive detector (e.g., a photomultiplier tube - PMT or a single-photon avalanche diode - SPAD).

-

TCSPC electronics (e.g., time-to-amplitude converter - TAC, analog-to-digital converter - ADC).

-

Computer with data acquisition and analysis software.

Procedure:

-

Instrument Setup and Calibration:

-

Set the excitation wavelength of the pulsed light source.

-

Set the emission wavelength on the monochromator or select the appropriate emission filter.

-

Adjust the timing electronics to an appropriate time window based on the expected lifetime of this compound.

-

Record the Instrument Response Function (IRF) using a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer) at the excitation wavelength. The IRF represents the time profile of the excitation pulse as measured by the system.

-

-

Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest.

-

Data Acquisition:

-

Place the this compound sample in the sample holder.

-

Acquire the fluorescence decay data by collecting photons over a sufficient period to build a statistically significant decay curve.

-

-

Data Analysis:

-

The collected fluorescence decay data is analyzed by fitting it to a mathematical model, typically a sum of exponential decay functions.

-

The raw decay data is deconvoluted with the measured IRF to obtain the true fluorescence decay.

-

The goodness of the fit is evaluated using statistical parameters like chi-squared (χ²).

-

The fitting procedure yields the fluorescence lifetime(s) (τ) and their corresponding amplitudes. For a single fluorescent species, a mono-exponential decay model is used. For more complex systems, a multi-exponential model may be required.

-

Visualizations

Experimental Workflows

Caption: Experimental workflows for determining fluorescence quantum yield and lifetime.

Factors Affecting this compound Fluorescence

Caption: Key factors influencing the fluorescence properties of this compound.

Applications in Drug Development

The sensitivity of this compound's fluorescence to its environment makes it a valuable tool in various stages of drug development:

-

Target Binding Assays: Changes in fluorescence intensity, emission wavelength, or lifetime upon binding of this compound-labeled ligands to target proteins can be used to determine binding affinities and screen for competitive inhibitors.

-

Enzyme Activity Assays: this compound can be incorporated into substrates that exhibit a change in fluorescence upon enzymatic modification.

-

Probing Drug-Membrane Interactions: The solvatochromic properties of this compound can be exploited to study the partitioning and localization of drugs within lipid membranes.

-

High-Throughput Screening (HTS): Fluorescence-based assays using this compound derivatives are amenable to HTS formats for the rapid identification of lead compounds.

By providing a foundational understanding of this compound's photophysical properties and the methodologies for their measurement, this guide aims to empower researchers to effectively utilize this versatile fluorophore in their scientific endeavors.

References

An In-depth Technical Guide to the Early Research and Discovery of Dansyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research and discovery of Dansyl compounds, with a focus on their synthesis, fluorescent properties, and seminal applications in protein chemistry. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the core principles and methodologies that established Dansyl chloride as a pivotal tool in biochemistry.

Introduction: The Dawn of Fluorescent Labeling

The story of Dansyl compounds is inextricably linked to the quest to understand the primary structure of proteins. In the mid-20th century, the determination of amino acid sequences was a formidable challenge. The development of fluorescent probes offered a new frontier in analytical sensitivity. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) emerged as a groundbreaking reagent, enabling the fluorescent labeling of amino and phenolic groups in peptides and proteins. Its intense fluorescence, highly sensitive to the local environment, provided a powerful tool for N-terminal amino acid analysis and for probing protein conformation and dynamics.[1]

The pioneering work of Gregorio Weber in the early 1950s laid the groundwork for the use of fluorescent probes in biological sciences. He was the first to synthesize and utilize Dansyl chloride to study the hydrodynamics of proteins.[2] This was followed by the landmark introduction of the "dansyl method" for N-terminal amino acid determination by Gray and Hartley in 1963, a technique that offered significantly greater sensitivity than the existing Sanger method using 1-fluoro-2,4-dinitrobenzene (FDNB).[1][3]

Core Principles of Dansylation

Synthesis of Dansyl Chloride

The synthesis of Dansyl chloride, while not extensively documented in early literature in a step-by-step manner, generally involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonic acid with a chlorinating agent such as phosphorus pentachloride or thionyl chloride.

The Dansylation Reaction

Dansyl chloride reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable, highly fluorescent sulfonamide and sulfonate ester adducts, respectively. The primary reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride group by an unprotonated amine.[1] This reaction is typically carried out under alkaline conditions (pH 8-9.5) to ensure the amino group is in its nucleophilic, unprotonated state.

The bond formed between the dansyl group and the N-terminal amino acid is resistant to acid hydrolysis, a key feature that allows for the subsequent analysis of the labeled amino acid after the complete breakdown of the peptide chain.

Quantitative Data on Dansyl Compounds

The fluorescence of dansyl-amino acid adducts is a cornerstone of their utility. The emission spectrum and quantum yield are highly dependent on the polarity of the solvent, a characteristic that has been widely exploited to probe the local environment within proteins.

| Parameter | Dansyl-Glycine in Water | Dansyl-Glycine in Dioxane | General Dansyl-Amino Acid Adducts |

| Excitation Maximum (λex) | ~325 nm | ~300 nm | ~324-335 nm |

| Emission Maximum (λem) | ~559 nm | ~518 nm | ~518-559 nm |

| Fluorescence Quantum Yield (Φ) | 0.065 - 0.07 | 0.66 | Varies significantly with solvent polarity |

| Molar Extinction Coefficient (ε) | 4,300 M⁻¹cm⁻¹ at 338.5 nm | - | - |

| Limit of Detection | - | - | Picomole range |

Comparison with Sanger's Method:

| Feature | Dansyl Method | Sanger's Method (FDNB) |

| Detection Principle | Fluorescence | Colorimetry/UV Absorbance |

| Sensitivity | High (picomole range) | Lower |

| Speed | Faster | Slower |

| End Product | Fluorescent Dansyl-amino acid | Yellow DNP-amino acid |

The significantly higher sensitivity of the dansyl method, estimated to be about one hundred times greater than methods for identifying the PTH-amino acids from Edman degradation, made it invaluable for sequencing small amounts of peptides.

Experimental Protocols

N-Terminal Amino Acid Analysis using Dansyl Chloride

This protocol is a synthesis of the classical dansyl method for identifying the N-terminal amino acid of a peptide or protein.

Materials:

-

Dansyl chloride solution: 2.5 mg/mL in acetone. Store at 4°C in the dark.

-

Sodium bicarbonate solution: 0.2 M, aqueous.

-

Peptide/Protein sample: ~1-10 nmol.

-

6 M Hydrochloric acid (HCl).

-

Polyamide thin-layer chromatography (TLC) sheets.

-

TLC solvents:

-

Solvent 1: 1.5% (v/v) formic acid in water.

-

Solvent 2: Benzene:acetic acid (9:1, v/v).

-

Solvent 3: Ethyl acetate:methanol:acetic acid (20:1:1, v/v/v).

-

-

UV lamp.

Procedure:

-

Labeling:

-

Dissolve the peptide or protein sample (1-5 nmol) in 20 µL of 0.2 M sodium bicarbonate solution in a small test tube.

-

Add 20 µL of dansyl chloride solution.

-

Incubate the mixture at 37°C for 1 hour or at room temperature for 2 hours in the dark.

-

After incubation, evaporate the acetone in a vacuum centrifuge.

-

-

Hydrolysis:

-

Add 50-100 µL of 6 M HCl to the dried sample.

-

Seal the tube under vacuum.

-

Hydrolyze at 105-110°C for 4-18 hours. The hydrolysis time can be varied; shorter times (4-6 hours) can prevent the degradation of some sensitive dansyl-amino acids.

-

After hydrolysis, cool the tube and open it.

-

Dry the sample completely in a vacuum desiccator over NaOH pellets to remove HCl.

-

-